3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol 3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol
Brand Name: Vulcanchem
CAS No.: 898405-01-1
VCID: VC7925886
InChI: InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-11(4-7-15)10-5-8-18-9-6-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC(CCO)C1CCSCC1
Molecular Formula: C13H25NO3S
Molecular Weight: 275.41 g/mol

3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol

CAS No.: 898405-01-1

Cat. No.: VC7925886

Molecular Formula: C13H25NO3S

Molecular Weight: 275.41 g/mol

* For research use only. Not for human or veterinary use.

3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol - 898405-01-1

Specification

CAS No. 898405-01-1
Molecular Formula C13H25NO3S
Molecular Weight 275.41 g/mol
IUPAC Name tert-butyl N-[3-hydroxy-1-(thian-4-yl)propyl]carbamate
Standard InChI InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-11(4-7-15)10-5-8-18-9-6-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Standard InChI Key ODPBISPJJZSYOY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCO)C1CCSCC1
Canonical SMILES CC(C)(C)OC(=O)NC(CCO)C1CCSCC1

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name of this compound is tert-butyl N-[3-hydroxy-1-(thian-4-yl)propyl]carbamate, reflecting its Boc-protected amine group, tetrahydrothiopyranyl (thian-4-yl) substituent, and hydroxypropyl chain . The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) serves as a temporary protective moiety for the amine, while the tetrahydrothiopyranyl ring introduces sulfur-based stereoelectronic effects. The propanol backbone provides a hydrophilic terminal hydroxyl group, balancing the molecule’s lipophilicity.

Molecular Descriptors and Stereochemistry

Key molecular descriptors include:

PropertyValue
Molecular FormulaC13H25NO3S\text{C}_{13}\text{H}_{25}\text{NO}_3\text{S}
Molecular Weight275.41 g/mol
Canonical SMILESCC(C)(C)OC(=O)NC(CCO)C1CCSCC1
InChI KeyODPBISPJJZSYOY-UHFFFAOYSA-N
LogP (Partition Coefficient)2.61

The SMILES string outlines the connectivity: a Boc group attached to a central amine, which is bonded to a hydroxypropyl chain and a tetrahydrothiopyranyl ring . The LogP value indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents.

Synthesis and Reaction Pathways

Boc Protection of Primary Amines

The synthesis of 3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol typically begins with the Boc protection of a precursor amine. A validated method involves reacting 3-amino-3-(4-tetrahydrothiopyranyl)propan-1-ol with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane (DCM) at room temperature . Triethylamine (TEA) is often added to scavenge hydrochloric acid generated during the reaction:

R-NH2+Boc2OTEADCM, 22°CR-NH-Boc+CO2+TEA\cdotpHCl\text{R-NH}_2 + \text{Boc}_2\text{O} \xrightarrow[\text{TEA}]{\text{DCM, 22°C}} \text{R-NH-Boc} + \text{CO}_2 + \text{TEA·HCl}

This step achieves near-quantitative yields (e.g., 99% for analogous compounds) , with purification via flash chromatography using gradients of methanol and ammonium hydroxide in DCM .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s LogP of 2.61 suggests preferential solubility in organic solvents like DCM, ethyl acetate, and tetrahydrofuran. Aqueous solubility is limited but may improve under acidic or basic conditions due to protonation/deprotonation of the amine and hydroxyl groups. Stability studies indicate that the Boc group remains intact at neutral pH but hydrolyzes under strongly acidic (e.g., trifluoroacetic acid) or basic conditions .

Spectroscopic Fingerprints

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~3300 cm1^{-1} (N-H), ~1700 cm1^{-1} (C=O), and ~1050 cm1^{-1} (C-O) confirm the Boc and alcohol functionalities.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 276.41 ([M+H]+^+) .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Peptide Synthesis

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis. After incorporation into a growing peptide chain, the Boc group is removed with minimal side reactions, enabling sequential amino acid coupling .

Chiral Building Block

The tetrahydrothiopyranyl moiety introduces a stereogenic center, facilitating asymmetric synthesis. For example, it has been used to construct β-amino alcohol derivatives, which are precursors to antiviral agents and enzyme inhibitors .

Drug Discovery

Boc-protected amines are ubiquitous in medicinal chemistry. This compound’s sulfur atom enhances binding to metalloenzymes and biological membranes, making it a candidate for protease inhibitor development .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to this compound using organocatalysts or transition-metal complexes could enhance its utility in chiral drug synthesis.

Bioconjugation Strategies

Exploring its reactivity with biomacromolecules (e.g., proteins, nucleic acids) may yield novel diagnostic or therapeutic conjugates.

Computational Modeling

Density functional theory (DFT) studies could optimize reaction conditions and predict biological activity, reducing experimental trial-and-error.

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